Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride
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Overview
Description
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin. This particular compound is a metalloporphyrin, where iron (Fe) is coordinated within the porphyrin ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride typically involves the acetylation of deuteroporphyrin IX followed by the introduction of iron. The reaction conditions often include the use of acetic anhydride and a catalyst under controlled temperature and pH conditions. The final step involves the addition of iron chloride to form the Fe(III) complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods ensure high purity and yield through optimized reaction conditions and purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced under specific conditions, typically using reducing agents like sodium borohydride.
Substitution: The chloride ligand can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH, and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species .
Scientific Research Applications
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemistry of heme and other metalloporphyrins.
Biology: The compound is used in studies related to enzyme mimetics and the role of metalloporphyrins in biological systems.
Industry: The compound is used in the development of sensors and catalytic systems for industrial processes
Mechanism of Action
The mechanism of action of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where it can mimic the behavior of natural heme complexes .
Comparison with Similar Compounds
Similar Compounds
Fe(III) Deuteroporphyrin IX chloride: Another metalloporphyrin with similar properties but different substituents.
Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride: A variant with ethylene glycol substituents, offering different solubility and reactivity properties.
Uniqueness
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride is unique due to its specific acetyl substituents, which influence its chemical reactivity and interactions with other molecules. This makes it particularly useful in studies requiring specific redox properties and ligand coordination behavior .
Properties
Molecular Formula |
C34H32FeN4O6+ |
---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
3-[7,12-diacetyl-18-(2-carboxylatoethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C34H34N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14H,7-10H2,1-6H3,(H4,35,36,37,38,39,40,41,42,43,44);/q;+3/p-2 |
InChI Key |
NDUKKQKUYSTKKK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(=O)C)C)C(=O)C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
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